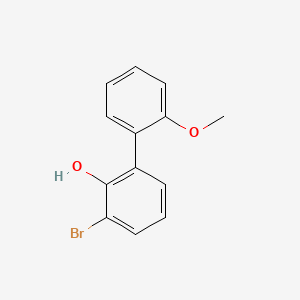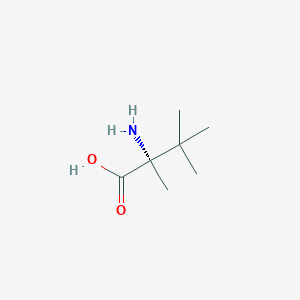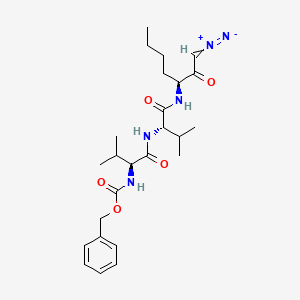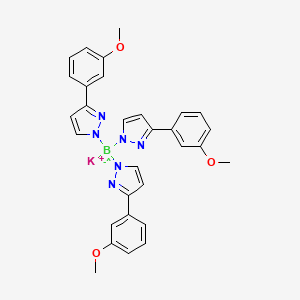![molecular formula C₈¹³CH₁₂N₂O₆ B1146227 [1'-13C]uridine CAS No. 201996-62-5](/img/structure/B1146227.png)
[1'-13C]uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine is a glycosylated pyrimidine analog containing uracil attached to a ribose ring (or more specifically, a ribofuranose) via a β-N 1-glycosidic bond . It is one of the five standard nucleosides which make up nucleic acids . [1’-13C]uridine is the 13C labeled Uridine . It is used for the treatment of hereditary orotic aciduria .
Synthesis Analysis
The synthesis of [1’-13C]uridine involves both enzymatic and chemical processes . The 2′-O-cyanoethoxymethyl (CEM) [1′,6-13C2,5-2H]-uridine phosphoramidite (amidite) is synthesized in a hybrid enzymatic and chemical process .
Molecular Structure Analysis
The molecular formula of [1’-13C]uridine is C9H12N2O6 . The molecular weight is 245.19400 . The exact mass is 245.07300 .
Chemical Reactions Analysis
Uridine plays a pivotal role in various biological processes. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG) . Uridine also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of [1’-13C]uridine include a molecular weight of 245.19400 and a molecular formula of C9H12N2O6 .
Aplicaciones Científicas De Investigación
1. Fuel for Mammalian Cell Energy Needs and Biosynthetic Pathways Uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress . It fuels mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis .
2. Alternative Fuel Source During Glucose Deprivation In ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . This suggests that uridine can serve as an alternative fuel source when glucose is scarce .
3. Role in Physiological Hunger Response and Body Temperature Changes Uridine nucleotides have signaling roles and uridine itself is connected to the physiological hunger response and body temperature changes . This indicates a potential role of uridine in maintaining overall physiological homeostasis .
Building Block for RNA Nucleotides
Uridine serves as a building block for RNA nucleotides . It can be used as an isotopically labeled precursor, which is particularly useful in biomolecular NMR and genetic therapy research .
5. Role in Pseudouridylation of tRNAs and mRNAs Uridine plays a role in the pseudouridylation of a single position in both cytoplasmic and mitochondrial tRNAs (U55) and several sites in mRNAs . This process is crucial for the proper functioning of these RNA molecules .
6. Potential Therapeutic Target in Cancer Treatment Blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for therapy . This suggests that uridine and its metabolic pathways could be potential therapeutic targets in cancer treatment .
7. Role in the Formation of 5’-Oxo-Palmitoyluridine The primary hydroxyl group of the ribose moiety of uridine is more reactive, forming 5’-oxo-palmitoyluridine . This indicates a potential role of uridine in lipid metabolism .
Mecanismo De Acción
Target of Action
Uridine, the base molecule of [1’-13C]uridine, primarily targets the U6 snRNA-associated Sm-like protein LSm6 and the nucleoside-specific channel-forming protein tsx . These proteins play crucial roles in various biological processes, including RNA processing and transport .
Mode of Action
Uridine interacts with its targets to influence various biological processes. For instance, it is involved in the formation of RNA, where it pairs with adenine through hydrogen bonds . This pairing is crucial for the proper functioning of RNA in protein synthesis .
Biochemical Pathways
Uridine plays a pivotal role in various biochemical pathways. It is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function . Uridine also fuels mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis .
Pharmacokinetics
The pharmacokinetics of uridine, the base molecule of [1’-13C]uridine, has been studied in cancer patients . The nucleoside disappears from the plasma in a triphasic manner, with initial half-lives of 0.57±0.28 and 1.79±0.62 min and a terminal half-life of 17.5±7.3 min . The volume of distribution is 481±70 ml/kg, and the plasma uridine clearance is calculated to be 1.70±0.42 l/min .
Result of Action
Uridine has a significant impact on molecular and cellular effects. It enhances the release and availability of neurotransmitters, vital for mood regulation, cognitive function, and overall mental well-being . It also promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of uridine. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . Moreover, the maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-URLSOCJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1'-13C]uridine | |
Q & A
Q1: Why is [1'-13C]uridine used to study the nucleoside transporter NupC?
A1: [1'-13C]Uridine is a valuable tool for studying NupC due to the isotopic labeling of the carbon atom at the 1' position of the uridine molecule. This specific labeling enables its detection by nuclear magnetic resonance (NMR) spectroscopy, a technique used to study the structure and dynamics of molecules in solution. [] This allows researchers to directly observe the interaction between [1'-13C]uridine and NupC, providing insights into the transporter's binding site and mechanism. [, ]
Q2: How was [1'-13C]uridine employed to characterize NupC's binding affinity?
A2: Researchers utilized a technique called magic-angle spinning cross-polarization solid-state nuclear magnetic resonance (MAS CP-ssNMR) to directly measure the binding of [1'-13C]uridine to NupC in its native environment within the bacterial inner membrane. [] This technique allowed them to determine an apparent binding affinity (Kdapp) for [1'-13C]uridine ranging from 1.8 to 2.6 mM. [] These findings, combined with mutagenesis studies, provided valuable insights into the residues crucial for nucleoside binding and transport by NupC. []
- Veenhoff, L. M., et al. (2001). Purification and properties of the Escherichia coli nucleoside transporter NupG, a paradigm for a major facilitator transporter sub-family. The EMBO journal, 20(19), 5466–5476.
- Johnson, J. W., et al. (2012). Elevator Mechanism of Alternating Access in the Escherichia coli Concentrative Nucleoside Transporter NupC. Journal of Biological Chemistry, 287(12), 9083–9093.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)




![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)